molecular formula C16H23N3O4S2 B2855106 N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1235300-85-2

N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2855106
CAS No.: 1235300-85-2
M. Wt: 385.5
InChI Key: VDEFEFYCQCOIDB-UHFFFAOYSA-N
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Description

N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C16H23N3O4S2 and its molecular weight is 385.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a potential candidate in the synthesis and development of novel medicinal compounds. Research has shown that similar structures, involving piperidine and sulfonamide moieties, have been synthesized and evaluated for their pharmacological activities. For example, compounds with the piperidine structure have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. In one study, a series of beta-piperidinoethylsulfides were synthesized and found to inhibit CDK2, a key player in the cell cycle, highlighting the therapeutic potential of such compounds in cancer treatment (R. Griffin et al., 2006).

Receptor Selectivity and Multifunctional Agents

The structural features of N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide suggest potential for selective receptor targeting or multifunctional activity in treating complex diseases. Research on N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines has demonstrated the ability to design selective ligands for specific receptors, such as the 5-HT7 receptor, which is implicated in central nervous system disorders. This approach can lead to the development of compounds with antidepressant-like and pro-cognitive properties, offering a new avenue for therapeutic intervention (V. Canale et al., 2016).

Conformational Analysis for Drug Design

Understanding the conformational flexibility and binding properties of compounds like N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is critical in the design of new drugs. Studies on related molecules, such as thioperamide, have utilized molecular mechanics and X-ray crystallography to analyze minimum-energy conformations, providing insights into how such compounds interact with their targets. This information is valuable in designing new H3-receptor antagonists, which have potential applications in treating sleep disorders and cognitive deficits (P. Plazzi et al., 1997).

Anticancer Potential

Compounds with structural similarities to N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide have been explored for their anticancer activities. The incorporation of thiophene and sulfone moieties, in particular, has been linked to potential anticancer properties. Research on novel thiophenes containing biologically active moieties like diphenylsulfone has shown promise in inhibiting the growth of cancer cells, suggesting that further exploration of compounds with similar structures could lead to new anticancer agents (M. Alsaid et al., 2013).

Mechanism of Action

Target of Action

The primary targets of the compound, also known as N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, are yet to be identified. Piperidine derivatives, which this compound is a part of, are known to be significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Mode of Action

The exact mode of action of this compound is currently unknown. Piperidine-containing compounds, which this compound is a part of, are known to be important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets often leads to significant changes in the biological systems they affect.

Biochemical Pathways

The specific biochemical pathways affected by this compound are yet to be determined. It is known that piperidine derivatives can influence a variety of biochemical pathways, leading to diverse pharmacological effects .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Piperidine derivatives are known to have a wide range of biological activities, suggesting that this compound could also have diverse effects .

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S2/c20-15(16(21)18-11-13-2-1-9-24-13)17-10-12-5-7-19(8-6-12)25(22,23)14-3-4-14/h1-2,9,12,14H,3-8,10-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEFEFYCQCOIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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